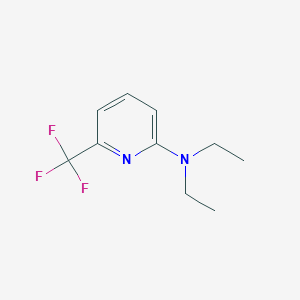

N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine

Description

Chemical Identity and Classification

This compound is a heterocyclic organic compound bearing the Chemical Abstracts Service registry number 1346540-92-8. The molecular formula C₁₀H₁₃F₃N₂ reflects the compound's structural composition, incorporating ten carbon atoms, thirteen hydrogen atoms, three fluorine atoms, and two nitrogen atoms, resulting in a molecular weight of 218.220 grams per mole. The systematic nomenclature identifies this compound as belonging to the pyridine family, specifically classified as a 2-aminopyridine derivative with 6-trifluoromethyl substitution and N,N-diethyl functionalization at the amino group.

The compound's International Union of Pure and Applied Chemistry name follows standard nomenclature conventions, designating the pyridine ring as the parent structure with appropriate numbering to indicate substituent positions. The trifluoromethyl group occupies the 6-position of the pyridine ring, while the amino group at the 2-position carries two ethyl substituents, creating the characteristic N,N-diethyl configuration. This structural arrangement places the compound within the broader category of fluorinated heterocycles, which have gained significant attention in contemporary chemical research due to their unique properties and applications.

The electronic structure of this compound reflects the interplay between various substituent effects. The trifluoromethyl group serves as a strong electron-withdrawing substituent, significantly influencing the electron density distribution throughout the pyridine ring system. Conversely, the N,N-diethylamino group functions as an electron-donating substituent, creating a push-pull electronic system that affects the compound's reactivity patterns and spectroscopic properties. This electronic dichotomy establishes the compound as an interesting subject for computational chemistry studies and synthetic applications requiring precise electronic tuning.

Historical Context in Trifluoromethylpyridine Research

The development of trifluoromethylpyridine chemistry traces its origins to 1947, when researchers first successfully introduced trifluoromethyl groups into pyridine rings using synthetic procedures analogous to those employed for benzotrifluoride synthesis. This pioneering work involved chlorination followed by fluorination of picoline derivatives, establishing the foundational methodology that would eventually enable the synthesis of complex derivatives like this compound. The early recognition that trifluoromethylated pyridines possessed significantly different physicochemical properties compared to their non-fluorinated analogs motivated continued research into this chemical class.

The historical progression of trifluoromethylpyridine research accelerated dramatically following the initial synthesis reports, driven by growing recognition of their potential applications in agrochemical and pharmaceutical industries. Early investigations revealed that the hydrophobic constant of 3-(trifluoromethyl)pyridine measured 1.7, considerably lower than benzotrifluoride's value of 3.0, suggesting that trifluoromethylpyridine-containing compounds might exhibit novel biological activity, reduced toxicity, and improved systemic properties. These findings established the theoretical foundation for developing more sophisticated derivatives incorporating additional functional groups, such as the diethylamino substitution present in this compound.

The evolution of synthetic methodology for trifluoromethylpyridine derivatives expanded significantly through the latter half of the twentieth century. Researchers developed multiple synthetic approaches, including chlorine-fluorine exchange reactions using trichloromethylpyridine precursors, pyridine ring construction from trifluoromethyl-containing building blocks, and direct trifluoromethyl group introduction using specialized reagents like trifluoromethyl copper. These methodological advances provided the synthetic tools necessary for accessing complex substitution patterns, including the specific combination of trifluoromethyl and diethylamino functionalities found in this compound.

Contemporary research in trifluoromethylpyridine chemistry continues to build upon these historical foundations, with particular emphasis on developing environmentally sustainable synthetic processes and exploring new applications in materials science and medicinal chemistry. The successful commercialization of fluazifop-butyl as the first trifluoromethylpyridine derivative in the agrochemical market demonstrated the practical value of this chemical class and stimulated further research into related compounds. Since that initial success, more than twenty new trifluoromethylpyridine-containing agrochemicals have received International Organization for Standardization common names, highlighting the continued relevance of this research area.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its incorporation of multiple important structural features that influence both reactivity and properties. Pyridine derivatives represent one of the most common and significant classes of heterocyclic compounds, demonstrating fundamental characteristics that appear across various pharmaceutical agents and natural products. The pyridine ring system provides a stable aromatic framework that can accommodate diverse substitution patterns while maintaining favorable physicochemical properties for biological applications.

The heterocyclic nature of the pyridine core in this compound contributes to its unique electronic properties through the presence of the nitrogen heteroatom. Unlike benzene, the pyridine ring exhibits uneven electron density distribution due to the electronegativity difference between carbon and nitrogen atoms, creating a permanent dipole moment and reducing resonance stabilization compared to fully carbocyclic aromatic systems. This electronic asymmetry influences the compound's reactivity patterns, particularly in nucleophilic and electrophilic substitution reactions, making it a valuable synthetic intermediate for accessing more complex heterocyclic structures.

The structural diversity possible within heterocyclic chemistry finds excellent representation in compounds like this compound, where multiple functional groups can be strategically positioned to achieve specific electronic and steric effects. Pyridine derivatives possess several pharmacological properties and demonstrate broad structural diversity that proves valuable for exploring novel therapeutic agents. The combination of the electron-rich diethylamino group with the electron-poor trifluoromethyl-substituted pyridine creates opportunities for participating in diverse chemical transformations that would be challenging or impossible with simpler heterocyclic systems.

The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of fluorinated heterocycles. These compounds have gained tremendous importance in pharmaceutical chemistry due to their ability to modulate biological activity through strategic fluorine incorporation. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and strong carbon-fluorine bond strength, enable the design of compounds with enhanced metabolic stability, improved membrane permeability, and optimized pharmacokinetic profiles.

Position within Fluorinated Pyridine Derivatives

Within the broader category of fluorinated pyridine derivatives, this compound represents a sophisticated example of how multiple fluorine atoms can be incorporated into heterocyclic frameworks to achieve specific property profiles. Trifluoromethyl groups have become increasingly important in pharmaceutical and agrochemical development, with approximately 40% of all fluorine-containing pesticides currently on the market containing trifluoromethyl functionality. This statistical prominence reflects the unique advantages that trifluoromethyl substitution provides in terms of biological activity, environmental stability, and selective toxicity.

The positioning of the trifluoromethyl group at the 6-position of the pyridine ring in this compound creates specific electronic and steric effects that distinguish it from other isomeric arrangements. This positional selectivity influences the compound's reactivity patterns, particularly in nucleophilic substitution reactions where the trifluoromethyl group's electron-withdrawing effect activates adjacent positions toward nucleophilic attack. The strategic placement of substituents demonstrates the sophisticated approach required in designing fluorinated heterocycles for specific applications.

Comparative analysis with other fluorinated pyridine derivatives reveals the unique characteristics of this compound within this chemical family. The combination of trifluoromethyl and diethylamino functionalities creates a push-pull electronic system that modulates the compound's properties in ways that simple mono-substituted derivatives cannot achieve. This electronic complexity provides opportunities for fine-tuning biological activity, selectivity, and physicochemical properties that have made trifluoromethylated pyridines valuable scaffolds in drug discovery and development programs.

The development of fluorinated pyridine derivatives has been driven by recognition that fluorine substitution can dramatically alter compound properties while maintaining structural similarity to non-fluorinated analogs. Bioisosteric replacement of hydrogen with fluorine has become a standard strategy in medicinal chemistry for optimizing compound properties. This compound exemplifies this approach by incorporating multiple fluorine atoms within a trifluoromethyl group while simultaneously incorporating the diethylamino functionality that provides additional opportunities for hydrogen bonding and electrostatic interactions with biological targets.

Contemporary research into fluorinated pyridine derivatives continues to explore new synthetic methodologies and applications, with particular emphasis on developing environmentally sustainable processes and accessing previously unknown substitution patterns. The success of compounds like this compound in demonstrating unique property combinations has stimulated continued interest in this chemical class. Future developments in this area are expected to focus on expanding the range of available fluorinated pyridine derivatives while improving synthetic efficiency and reducing environmental impact of manufacturing processes.

Properties

IUPAC Name |

N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c1-3-15(4-2)9-7-5-6-8(14-9)10(11,12)13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXXIJFNQXYTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Multi-Step Route from Chloropyridines and Amides

Method Overview:

This approach involves reacting chloropyridines with simple amides under reflux conditions, often without the need for transition metal catalysts or microwave irradiation. The process typically proceeds through nucleophilic substitution of the chlorine atom with amide-derived nucleophiles, followed by subsequent transformations to introduce the trifluoromethyl group and the diethylamino substituents.

- Chloropyridine activation: Chloropyridine derivatives, such as 2-chloropyridine, are used as starting materials.

- Amide coupling: Reactions with formamides or other amides under reflux lead to amino-substituted pyridines.

- Introduction of trifluoromethyl group: The trifluoromethyl group at the 6-position can be incorporated via electrophilic trifluoromethylation using reagents such as Togni's reagent, Umemoto's reagent, or other hypervalent iodine-based trifluoromethylating agents.

- Final amination: The diethylamine moiety can be introduced via nucleophilic substitution or reductive amination, often after the core pyridine ring is assembled.

- Uses readily available chloropyridines.

- Avoids harsh conditions and expensive reagents.

- Suitable for scale-up.

- Multiple steps increase complexity.

- Requires careful control of reaction conditions to prevent side reactions.

Direct Synthesis from 2,2-Difluoroacetic Anhydride

Method Overview:

Recent advancements have demonstrated a scalable, economical route starting from 2,2-difluoroacetic anhydride, which reacts with suitable intermediates to form the trifluoromethylated pyridine core.

Research Findings:

A notable study published in Organic Process Research & Development describes a five-step, two-pot synthesis that avoids the use of hazardous fluorinating agents and sealed vessels. The process involves:

- Reacting 2,2-difluoroacetic anhydride with suitable precursors to form a key intermediate.

- Cyclization and functionalization steps to construct the pyridine ring with the trifluoromethyl group at the 6-position.

- Final amination with diethylamine to afford the target compound.

- Use of commercially available 2,2-difluoroacetic anhydride.

- Mild reaction conditions, typically around 120°C.

- Sequential isolation and purification of intermediates to optimize yield and scalability.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 2,2-Difluoroacetic anhydride | Reflux | High yield | Formation of enone intermediate |

| 2 | Ethyl vinyl ether | Reaction with anhydride | 78% | Synthesis of enone derivative |

| 3 | Nitrile formation | Reaction with DAST or similar fluorinating agent | 77% | Conversion to nitrile intermediate |

| 4 | Cyclization with hydrobromic acid and zinc | 12-15 hours at elevated temperature | 60-72% | Formation of pyridine core |

| 5 | Final amination with diethylamine | Mild heating | 70% | Final target compound |

- Scalable and economical.

- Avoids hazardous fluorinating reagents in the final steps.

- High overall yields.

- Multi-step process requiring careful control.

- Need for purification of intermediates.

Alternative Routes via Radical Bromination and Fluorination

Method Overview:

Another approach involves radical bromination of protected pyridine derivatives followed by fluorination using diethylaminosulfur trifluoride (DAST) or similar reagents. This route is less favored due to low yields in some steps but offers a route from inexpensive starting materials.

- Protection of the amino group on pyridine.

- Radical bromination to introduce bromomethyl groups.

- Fluorination to incorporate the trifluoromethyl group.

- Deprotection and final amination.

Research Findings:

This method has been reported with yields as low as 10% in the bromination step, but with potential for optimization in large-scale synthesis.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Multi-step from chloropyridines | Chloropyridines, amides | Trifluoromethylating agents, amines | Cost-effective, scalable | Multi-step, moderate yields |

| Anhydride-based synthesis | 2,2-Difluoroacetic anhydride | Enone formation reagents, acids, zinc | High yield, scalable | Complex purification |

| Radical bromination route | Protected pyridines | Bromination reagents, DAST | From inexpensive materials | Low yields, hazardous steps |

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can be employed to modify the pyridine ring or the trifluoromethyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

N,N-Diethyl-6-(trifluoromethyl)pyridin-2-amine serves as a critical building block in the synthesis of pharmaceuticals targeting neurological and inflammatory conditions. The trifluoromethyl group enhances the lipophilicity of the compound, improving its bioavailability and interaction with biological membranes. This property is particularly beneficial in developing drugs that require efficient cellular uptake.

1.2 Mechanism of Action

The compound interacts with specific molecular targets, such as enzymes and receptors, enhancing binding affinity due to its structural features. The presence of the trifluoromethyl group contributes to the unique physicochemical properties that are advantageous in drug design .

Agrochemicals

2.1 Crop Protection

Trifluoromethylpyridine derivatives, including this compound, have been extensively utilized in agrochemical formulations to protect crops from pests. Fluazifop-butyl was one of the first derivatives introduced into the market, and numerous other TFMP-containing agrochemicals have followed suit .

2.2 Biological Activity

The biological activities of these compounds are attributed to their unique chemical properties, which allow them to effectively target pest organisms while minimizing harm to non-target species . Research indicates that derivatives containing the trifluoromethyl moiety exhibit enhanced efficacy against various agricultural pests .

Materials Science

3.1 Advanced Materials Development

In materials science, this compound is utilized in developing advanced materials such as polymers and liquid crystals. The incorporation of trifluoromethyl groups can modify the thermal and mechanical properties of these materials, making them suitable for high-performance applications.

3.2 Synthesis Techniques

The synthesis of this compound often involves nucleophilic substitution reactions where diethylamine is introduced through specific reaction conditions that favor the formation of pyridine derivatives . Various synthetic routes have been optimized for scalability and environmental sustainability.

Case Studies

Mechanism of Action

The mechanism of action of N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to improved efficacy in biological systems. The compound may modulate various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

6-(Trifluoromethyl)pyridin-2-amine (No N,N-Diethyl Group)

- Structure : Pyridine with -CF₃ at position 6 and -NH₂ at position 2.

- Key Differences : Lacks the diethylamine group, reducing steric hindrance and electron-donating capacity.

- Synthesis : Typically prepared via nucleophilic substitution or catalytic amination .

- Applications : Intermediate for pesticides and pharmaceuticals .

N,N-Dimethyl-6-(3-aminophenyl)-4-(trifluoromethyl)pyridin-2-amine

- Structure: Pyridine with -CF₃ at position 4, -N(CH₃)₂ at position 2, and a 3-aminophenyl group at position 4.

- Key Differences : Additional phenyl ring and dimethylamine substituent alter electronic properties and binding interactions.

- Synthesis : Suzuki coupling or palladium-catalyzed cross-coupling .

- Applications : Investigated in kinase inhibition studies .

6-Chloro-5-(trifluoromethyl)pyridin-2-amine

Analogues with Heterocyclic Modifications

4-(2-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

- Structure : Pyrimidine core with -CF₃ at position 6, methoxyphenyl at position 4, and a thiophenmethylamine group.

- Key Differences : Pyrimidine ring (vs. pyridine) and aromatic substituents alter π-π stacking and solubility .

- Applications : Explored in anticancer drug discovery .

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

Halogenated Derivatives

3-Bromo-5-(trifluoromethyl)pyridin-2-amine

- Structure : Bromine at position 3, -CF₃ at position 5, and -NH₂ at position 2.

- Synthesis : Direct bromination or multi-step halogenation .

- Applications : Intermediate for fluorescent probes .

6-Bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine

Comparative Analysis of Properties

Electronic Effects

- N,N-Diethyl-6-(trifluoromethyl)pyridin-2-amine : The -N(CH₂CH₃)₂ group donates electrons via resonance, counteracting the electron-withdrawing -CF₃ group. This balance affects reactivity in nucleophilic/electrophilic reactions.

- Chlorinated/Brominated Analogues : Halogens intensify electron withdrawal, increasing susceptibility to nucleophilic attack .

Steric and Solubility Considerations

- Diethylamine vs.

- Heterocyclic Analogues : Pyrimidine-based compounds (e.g., ) exhibit lower solubility in aqueous media due to increased aromaticity.

Biological Activity

N,N-Diethyl-6-(trifluoromethyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group at the 6-position and diethyl amine groups, which may influence its pharmacological properties. The trifluoromethyl group is known for enhancing lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 1.94 nM against PI3Kα, a critical target in cancer therapy . The inhibition of the PI3K/AKT signaling pathway is crucial for the antiproliferative effects observed in various cancer cell lines.

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| This compound | PI3Kα | 1.94 | HCC827 (lung cancer) |

| Compound 13k | PI3Kα | 1.94 | HCC827 |

| Compound 72 | EGFR | 0.126 | MDA-MB-231 (breast cancer) |

Neuroprotective Effects

This compound has also been studied for neuroprotective properties. A related compound was shown to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The ability to selectively inhibit nNOS suggests potential therapeutic applications in conditions such as Alzheimer's disease .

Table 2: Neuroprotective Activity

| Compound | Target | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | nNOS | 23 | Inhibition of NO production |

| Compound 9 | nNOS | 23 | Selective inhibition |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- PI3K/AKT Pathway : Inhibition leads to reduced cell proliferation and survival in cancer cells.

- nNOS Inhibition : Reduces nitric oxide levels, potentially protecting against neurodegeneration.

Case Study 1: Anticancer Efficacy

In a study examining the effects of various pyridine derivatives on cancer cell lines, this compound showed promising results against HCC827 cells, with significant inhibition of cell growth observed at low concentrations . This suggests its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Neuroprotection

Another investigation into the neuroprotective effects highlighted that compounds similar to this compound effectively reduced neuronal cell death in models of oxidative stress . This positions the compound as a candidate for treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with diethylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours typically yields >85% product. Key parameters include stoichiometric excess of diethylamine (1.5–2.0 equivalents) and inert atmosphere to prevent side reactions . Characterization via NMR and LC-MS is critical to confirm purity and structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Identifies protons on the pyridine ring (e.g., aromatic protons at δ 6.5–8.0 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for CH) .

- IR Spectroscopy : Confirms NH stretching (3350–3450 cm) and CF vibrations (1100–1250 cm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state behavior .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (60–70°C) reduce diethylamine degradation but may slow substitution kinetics.

- Catalysis : Adding catalytic KI (0.1–0.5 mol%) accelerates halogen displacement by enhancing nucleophilicity .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity to >95%. Contaminants like unreacted starting material or mono-substituted byproducts must be monitored via HPLC .

Q. What strategies resolve contradictions in reported biological activity data for trifluoromethylpyridine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing CF with Cl or OCH) to isolate electronic and steric effects on target binding .

- Dose-Response Curves : Use IC assays to distinguish true activity from nonspecific cytotoxicity. For example, mTOR inhibition by CF-pyridines shows steep dose dependency (e.g., PQR309 with IC = 10–50 nM) .

- Crystallographic Data : Compare ligand-protein co-crystal structures to validate binding modes and explain discrepancies in activity .

Q. How does the trifluoromethyl group influence the pharmacokinetic properties of this compound?

- Methodological Answer :

- Lipophilicity : LogP increases by ~1.0 unit compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic Stability : CF reduces oxidative metabolism in liver microsomes (e.g., t >120 minutes in human hepatocytes vs. <30 minutes for CH-substituted analogs) .

- In Silico Modeling : Use QSAR models to predict ADME properties and guide lead optimization .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar trifluoromethylpyridine syntheses?

- Methodological Answer :

- Reagent Quality : Impurities in diethylamine (e.g., moisture or oxidation products) can reduce effective concentration .

- Solvent Effects : Polar aprotic solvents (DMF vs. DMSO) alter reaction kinetics; DMF’s higher polarity may stabilize transition states, improving yields by 10–15% .

- Workup Procedures : Incomplete extraction (e.g., pH-dependent partitioning) may lead to losses during isolation. Adjusting aqueous phase pH to 8–9 optimizes recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.